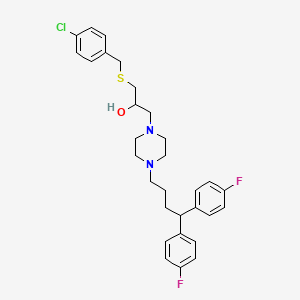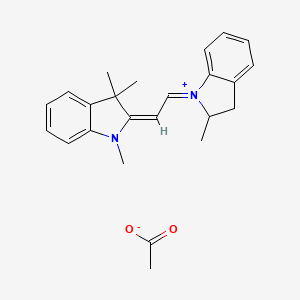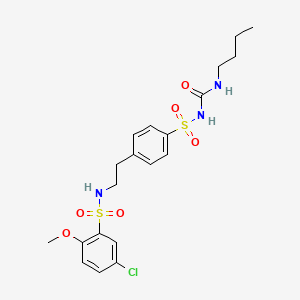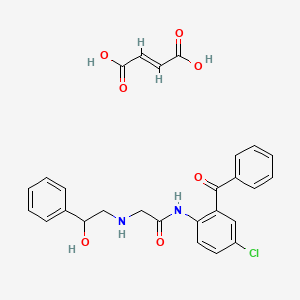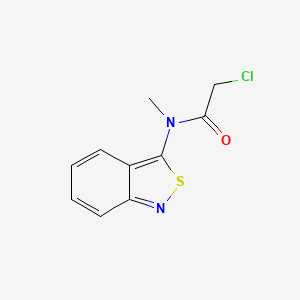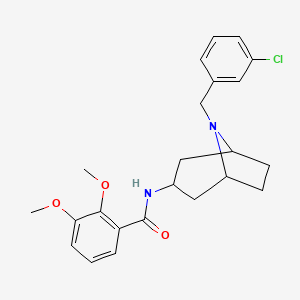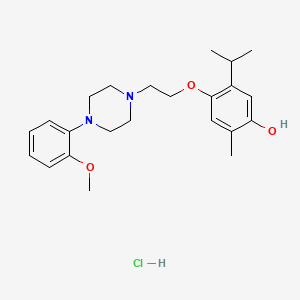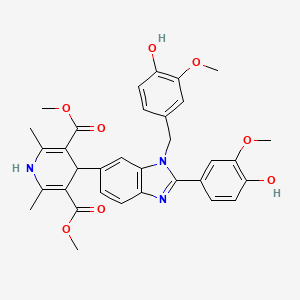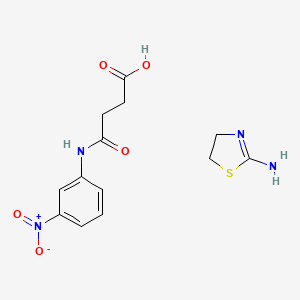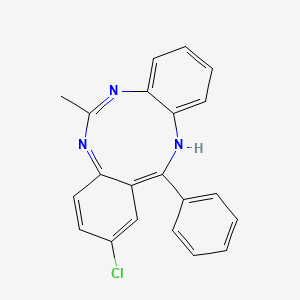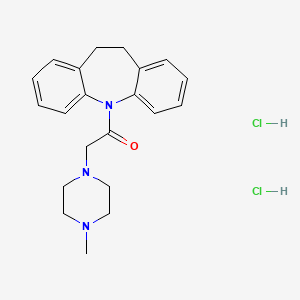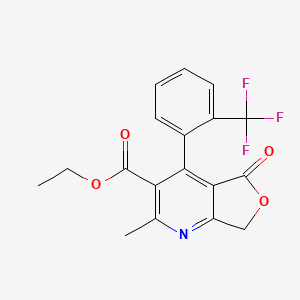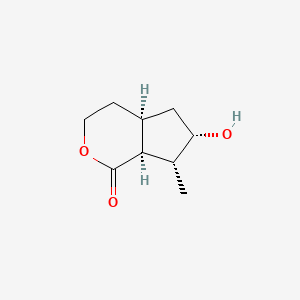
Boonein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boonein is an iridoid compound isolated from the medicinal tree Alstonia boonei, which is native to West Africa. This compound has garnered attention due to its potential therapeutic properties, particularly its antispasmodic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boonein can be isolated from the stem bark of Alstonia boonei using various extraction techniques. The freeze-dried aqueous stem bark extract, as well as dichloromethane, ethyl acetate, and aqueous fractions, are evaluated for their antispasmodic effect . Chromatographic techniques are employed to isolate this compound from the dichloromethane fraction .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions
Boonein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Industry: While industrial applications are still under exploration, this compound’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and other chemical products.
Mécanisme D'action
Boonein exerts its effects primarily through its interaction with specific molecular targets. It has been shown to interact with human PPARgamma-LBD and human carbonic anhydrase isozyme, which are involved in various physiological processes . The exact pathways and molecular targets are still under investigation, but these interactions suggest that this compound may modulate muscle contractions and other biological activities.
Comparaison Avec Des Composés Similaires
Boonein is similar to other iridoid compounds such as loganin and β-amyrin. it stands out due to its potent antispasmodic activity . While β-amyrin also exhibits some antispasmodic effects, this compound has been found to be more effective in certain studies . Loganin, on the other hand, is a key intermediate in the biosynthesis of indole alkaloids and does not exhibit the same level of antispasmodic activity as this compound .
List of Similar Compounds
- Loganin
- β-Amyrin
This compound’s unique chemical structure and potent biological activity make it a compound of significant interest in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
85502-19-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(4aS,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)4-6-2-3-12-9(11)8(5)6/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m0/s1 |
Clé InChI |
WJMOFJJTTHNUOH-DKXJUACHSA-N |
SMILES isomérique |
C[C@H]1[C@H](C[C@H]2[C@@H]1C(=O)OCC2)O |
SMILES canonique |
CC1C(CC2C1C(=O)OCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


